molecular formula C5H9NO5 B14284570 Ethyl 2-hydroxy-3-nitropropanoate CAS No. 161834-42-0

Ethyl 2-hydroxy-3-nitropropanoate

Cat. No.: B14284570
CAS No.: 161834-42-0
M. Wt: 163.13 g/mol
InChI Key: QSRVAMYFLWRTLI-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-3-nitropropanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound features a nitro group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-hydroxy-3-nitropropanoate can be synthesized through a multi-step process involving the nitration of ethyl propanoate followed by hydroxylation. The nitration step typically involves the reaction of ethyl propanoate with a nitrating agent such as nitric acid under controlled temperature conditions. The hydroxylation step can be achieved using a hydroxylating agent like hydrogen peroxide in the presence of a catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-hydroxy-3-nitropropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-3-nitropropanoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can influence enzyme activity and metabolic pathways, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-hydroxy-3-nitropropanoate is unique due to the presence of both a hydroxyl and a nitro group on adjacent carbon atoms. This unique arrangement allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds .

Properties

CAS No.

161834-42-0

Molecular Formula

C5H9NO5

Molecular Weight

163.13 g/mol

IUPAC Name

ethyl 2-hydroxy-3-nitropropanoate

InChI

InChI=1S/C5H9NO5/c1-2-11-5(8)4(7)3-6(9)10/h4,7H,2-3H2,1H3

InChI Key

QSRVAMYFLWRTLI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C[N+](=O)[O-])O

Origin of Product

United States

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